

Spectroscopic analysis of Piperafizine A (NMR, IR, MS)

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Compound of Interest

Compound Name: Piperafizine A

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Spectroscopic Analysis of **Piperafizine A**: A Technical Guide

Executive Summary & Compound Profile

Piperafizine A is a bioactive diketopiperazine alkaloid, chemically defined as (3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione.[1] Originally isolated from *Streptoverticillium aspergilloides* and subsequently identified in *Streptomyces* species associated with medicinal plants, it has garnered attention for its potentiating activity in multidrug-resistant cancer cells and antiplasmodial properties.[1]

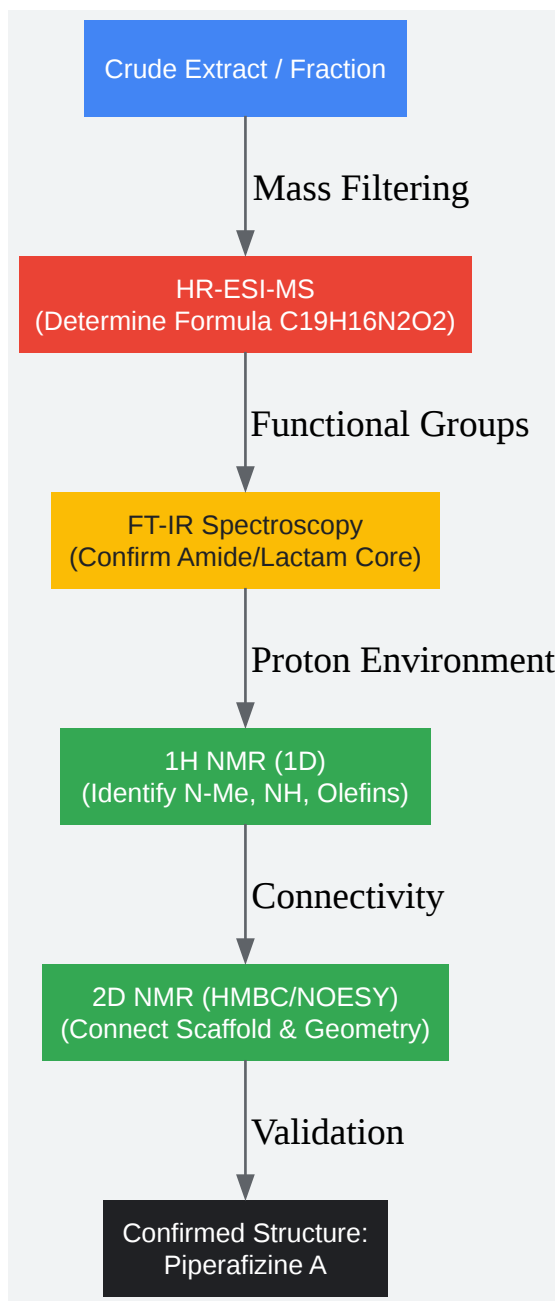
This guide provides a rigorous, self-validating framework for the structural elucidation and quality control of **Piperafizine A** using high-resolution Mass Spectrometry (HR-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR).[1]

Property	Data
IUPAC Name	(3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione
Molecular Formula	C ₁₉ H ₁₆ N ₂ O ₂
Molecular Weight	304.35 g/mol
Core Scaffold	2,5-Diketopiperazine (DKP)
Key Features	Asymmetric N-methylation, Z,Z-benzylidene configuration

Structural Elucidation Strategy

The analysis of **Piperazine A** requires a specific logic flow to distinguish it from symmetrical analogues (e.g., 3,6-dibenzylidene-2,5-piperazinedione) and geometric isomers (E,Z or E,E).^[1]

The Logic Flow (DOT Visualization):



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Caption: Logical workflow for the spectroscopic validation of **Piperazine A**, moving from mass identification to stereochemical assignment.

Mass Spectrometry (HR-ESI-MS) Protocol

Mass spectrometry is the first line of defense to establish the elemental composition and degree of unsaturation.[1]

Methodology:

- Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
- Solvent: MeOH:H₂O (1:1) with 0.1% Formic Acid to promote protonation [M+H]⁺.[\[1\]](#)
- Analyzer: Q-TOF or Orbitrap for <5 ppm mass accuracy.[\[1\]](#)

Diagnostic Data Interpretation:

Ion Species	m/z (Calc)	m/z (Exp)	Interpretation
[M+H] ⁺	305.1290	305.1288	Protonated molecular ion confirming C ₁₉ H ₁₆ N ₂ O ₂ . [1]
[M+Na] ⁺	327.1109	327.1112	Sodium adduct, common in biological isolates. [1]
Fragment 1	~117.05	-	Loss of benzylidene moiety (C ₈ H ₇ N). [1]

Causality: The high degree of unsaturation (12 degrees) is consistent with the two benzene rings, two double bonds, and the diketopiperazine ring.[\[1\]](#)

Infrared Spectroscopy (FT-IR)

IR is critical for confirming the diketopiperazine core, specifically the amide carbonyls which appear at distinct frequencies due to conjugation with the benzylidene double bonds.[\[1\]](#)

Protocol:

- Technique: Attenuated Total Reflectance (ATR) on neat crystal or KBr pellet.[\[1\]](#)
- Resolution: 4 cm⁻¹.[\[1\]](#)

Key Absorbance Bands:

Frequency (cm ⁻¹)	Assignment	Structural Insight
3150 - 3250	N-H Stretch	Indicates the secondary amide (N-4 position).[1]
1670 - 1690	C=O Stretch (Amide I)	Conjugated lactam carbonyls. [1] Note: Two bands may appear due to asymmetry (N-Me vs NH).[1]
1620 - 1640	C=C Stretch	Exocyclic double bonds (benzylidene).[1]
750 / 690	C-H Bending	Monosubstituted benzene rings.[1]

Nuclear Magnetic Resonance (NMR) Analysis

This is the definitive step for **Piperafizine A**.^[1] The asymmetry introduced by the single N-methyl group distinguishes it from symmetric dimers.^[1]

Sample Preparation:

- Solvent: DMSO-d₆ (Preferred for solubility and NH exchange prevention) or CDCl₃.^[1]
- Concentration: 5–10 mg in 600 μL.^[1]
- Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).^[1]

A. ¹H NMR Data (500 MHz, DMSO-d₆)

Position	δ H (ppm)	Mult, J (Hz)	Assignment Logic
NH (4)	10.2 - 10.5	br s	Exchangeable amide proton.[1]
N-Me (1)	3.05 - 3.15	s (3H)	Diagnostic: Distinguishes from des-methyl analogues.[1]
H-7 (Olefin)	6.75 - 6.85	s (1H)	Vinyl proton near N-Me.[1]
H-7' (Olefin)	6.80 - 6.90	s (1H)	Vinyl proton near NH. [1]
Ar-H	7.30 - 7.60	m (10H)	Two monosubstituted phenyl rings.[1]

Critical Observation: The presence of two distinct olefinic singlets (H-7 and H-7') confirms the asymmetry of the molecule.[1] In a symmetric analogue, these would likely overlap or be identical.[1]

B. ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Type	δ C (ppm)	Assignment
Carbonyls	158.0, 160.5	C-2 and C-5 (Amide carbonyls).[1]
Olefins (Quat)	126.0, 128.5	C-3 and C-6 (Quaternary carbons).[1]
Olefins (CH)	115.0 - 118.0	C-7 and C-7' (Benzylidene CH).[1]
N-Methyl	35.0 - 36.0	N-CH ₃ . [1]
Aromatic	128.0 - 130.0	Phenyl carbons.[1]

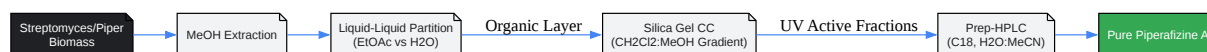
C. Stereochemistry (NOESY/ROESY)

Determining the Z vs E configuration of the exocyclic double bonds is vital for biological activity.
[1]

- Experiment: 1D NOE or 2D NOESY.
- Target Interaction: Irradiation of the NH signal should show an NOE correlation to the H-7' (olefinic proton) and the ortho-protons of the adjacent phenyl ring.[1]
- Result: In the (Z,Z) isomer (the natural product **Piperafizine A**), the olefinic proton is typically cis to the carbonyl oxygen and trans to the Nitrogen lone pair, but spatial proximity allows NOE between the NH and the phenyl ring protons if the geometry places them on the same face.[1]
- Diagnostic: Strong NOE between H-7 and N-Me confirms the Z-geometry at the C-3/C-7 bond.[1]

Experimental Workflow: Isolation to Analysis

To ensure reproducibility, follow this extraction and purification logic.



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Caption: Isolation pipeline for **Piperafizine A** from fermentation broth or plant material.[1]

Step-by-Step Protocol:

- Extraction: Macerate biomass in MeOH (3x). Evaporate to dryness.
- Partition: Suspend residue in water; partition with EtOAc. **Piperafizine A** concentrates in the EtOAc fraction.[1][2]
- Fractionation: Silica gel flash chromatography. Elute with $\text{CH}_2\text{Cl}_2 \rightarrow \text{CH}_2\text{Cl}_2:\text{MeOH}$ (95:5).[1]

- Purification: Reverse-phase HPLC (C18 column). Isocratic elution with 60% MeCN in H₂O often yields the pure alkaloid (monitor UV at 254 nm and 300 nm).[1]

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